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Compound of Interest

Compound Name: 1-Bromo-3-ethylpentane

cat. No.: B3187701

An In-Depth Technical Guide to 1-Bromo-3-ethylpentane: Synthesis, Characterization, and
Application

Introduction

1-Bromo-3-ethylpentane is a branched primary alkyl halide with the chemical formula
C7HasBr. Its structure is characterized by a bromine atom attached to a primary carbon, with an
ethyl group at the 3-position of the pentane chain. This seemingly simple molecule serves as a
valuable building block in organic synthesis, offering a combination of steric hindrance and
reactivity that can be exploited in the construction of more complex molecular architectures. Its
utility is particularly pronounced in reactions where controlled introduction of a branched seven-
carbon fragment is desired, such as in the synthesis of novel agrochemicals and
pharmaceutical intermediates.

The Simplified Molecular Input Line Entry System (SMILES) notation for 1-Bromo-3-
ethylpentane is CCC(CC)CCBLr.[1][2] This guide provides a comprehensive overview of its
synthesis from the corresponding primary alcohol, its spectroscopic characterization, and its
key applications in synthetic chemistry.

Molecular and Physical Properties

The fundamental properties of 1-Bromo-3-ethylpentane are summarized in the table below.
This data is essential for its handling, purification, and use in quantitative chemical reactions.
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Property Value Source
SMILES Notation Ccc(ce)ceer [1]
IUPAC Name 1-bromo-3-ethylpentane [3]
CAS Number 1647-24-1 [3]
Molecular Formula C7H1sBr [3]
Molecular Weight 179.10 g/mol [3]
Monoisotopic Mass 178.03571 Da [3]
XLogP3 3.8 [3]
Hazard Statements H226, H315, H319, H335 [3]

Synthesis of 1-Bromo-3-ethylpentane from 3-Ethyl-
1-pentanol

The most direct and common method for the synthesis of 1-bromo-3-ethylpentane is the
nucleophilic substitution of the primary alcohol, 3-ethyl-1-pentanol. Due to the primary nature of
the alcohol, this transformation proceeds via an Sn2 mechanism, which is advantageous as it
minimizes the risk of carbocation rearrangements that can occur with secondary and tertiary
alcohols.[4] Two robust and widely used methods for this conversion are treatment with
phosphorus tribromide (PBrs3) and reaction with hydrobromic acid generated in situ from sodium
bromide and sulfuric acid.

Method 1: Bromination using Phosphorus Tribromide
(PBr3)

This method is highly effective for converting primary and secondary alcohols to their
corresponding bromides with inversion of configuration if a chiral center is present.[5] The
reaction mechanism involves the activation of the hydroxyl group by PBrs to form a good
leaving group, which is then displaced by a bromide ion in a concerted Sn2 fashion.
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Sr2 mechanism for the bromination of an alcohol with PBr s.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube
is charged with 3-ethyl-1-pentanol (1.0 eq). Anhydrous diethyl ether or dichloromethane is
added as the solvent.

Cooling: The flask is cooled to 0 °C in an ice-water bath.

Addition of PBrs: Phosphorus tribromide (0.4 eq) is dissolved in the same anhydrous solvent
and added dropwise to the stirred alcohol solution via the dropping funnel over 30-60
minutes, maintaining the internal temperature at or below 5 °C. The reaction is exothermic,
and slow addition is crucial to control the temperature and prevent the formation of HBr gas.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by
thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The resulting
mixture is transferred to a separatory funnel, and the organic layer is separated.

Washing: The organic layer is washed sequentially with cold water, saturated sodium
bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or
calcium chloride, filtered, and the solvent is removed by rotary evaporation.
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 Purification: The crude 1-bromo-3-ethylpentane is purified by fractional distillation under
reduced pressure to yield the pure product.

Method 2: Bromination using Hydrobromic Acid (HBr)
and Sulfuric Acid

This classic method involves the in situ generation of HBr from sodium bromide and sulfuric
acid, which then reacts with the alcohol. For primary alcohols, the reaction proceeds via an Sn2
pathway where the protonated hydroxyl group (a good leaving group) is displaced by the
bromide ion.

Sn2 Attack
+H* Protonated Alcohol departs
3-Ethyl-1-pentanol (Good Leaving Group) » H20
HEBr dissociates > B backside attack » 1-Bromo-3-ethyipentane

Click to download full resolution via product page

S»2 mechanism for the bromination of an alcohol with HBr.

o Reaction Setup: A round-bottom flask is charged with sodium bromide (1.2 eq) and water.
The mixture is cooled in an ice bath.

o Acid Addition: Concentrated sulfuric acid (1.2 eq) is added slowly and cautiously to the
stirred mixture, keeping the temperature below 10 °C. This generates HBr in situ.

» Addition of Alcohol: 3-Ethyl-1-pentanol (1.0 eq) is added to the cold reaction mixture.
o Reflux: The mixture is heated to reflux for 2-3 hours to drive the reaction to completion.

« Distillation: The apparatus is arranged for simple distillation, and the crude 1-bromo-3-
ethylpentane is distilled from the reaction mixture along with water.
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o Work-up: The distillate is transferred to a separatory funnel, and the lower organic layer is
collected.

» Washing: The organic layer is washed with water, then carefully with cold, concentrated
sulfuric acid to remove any unreacted alcohol and ether byproducts, followed by a wash with
saturated sodium bicarbonate solution, and finally with brine.

e Drying and Purification: The crude product is dried over anhydrous calcium chloride and
purified by fractional distillation.
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Generalized experimental workflow for the synthesis and purification of 1-bromo-3-
ethylpentane.

Spectroscopic Characterization

Definitive structural elucidation of 1-bromo-3-ethylpentane relies on a combination of
spectroscopic techniques. While experimental spectra for this specific compound are not widely
available in public databases, its spectral characteristics can be reliably predicted based on its
structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to be complex due to the presence of
diastereotopic protons in the ethyl groups and the methylene groups adjacent to the chiral
center.

13C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the
six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the
bromine will be significantly deshielded.

The following table provides predicted NMR data for 1-bromo-3-ethylpentane.

Assignment Predicted *H NMR (ppm) Predicted 13C NMR (ppm)
CHs (ethyl) ~0.9 (1) ~11
CHz (ethyl) ~1.3 (m) ~25
CH (methine) ~1.5 (m) ~40
CH: (C2) ~1.7 (m) ~38
CH:Br (C1) ~3.4 (t) ~35

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-3-ethylpentane will be dominated by C-H stretching and bending
vibrations. The most diagnostic peak is the C-Br stretching vibration, which is expected to
appear in the fingerprint region.
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e ~2850-2960 cm~1: C-H stretching vibrations of the alkyl groups.
e ~1465 cm~1: C-H bending vibrations (scissoring) of the CHz groups.
e ~1380 cm~%: C-H bending vibrations (umbrella mode) of the CHs groups.

e ~560-690 cm~1: C-Br stretching vibration.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-bromo-3-ethylpentane will show a
characteristic molecular ion peak (M*) as a doublet of roughly equal intensity, corresponding to
the two stable isotopes of bromine ("°Br and 81Br).

e Molecular lon (M*): m/z 178 and 180.
e [M-Br]*: Loss of the bromine atom will result in a fragment at m/z 99.

o Further Fragmentation: Subsequent fragmentation of the alkyl chain will lead to a series of
smaller carbocation fragments, with prominent peaks at m/z 71, 57, 43, and 29,
corresponding to the loss of alkyl radicals.[7]

Reactivity and Applications in Synthesis

As a primary alkyl halide, 1-bromo-3-ethylpentane is an excellent substrate for Sn2 reactions.
[6] The steric bulk of the 3-ethyl group can slightly hinder the backside attack of nucleophiles
compared to unbranched primary alkyl halides, but it is generally reactive towards a wide range
of nucleophiles. It is a versatile intermediate for introducing the 3-ethylpentyl moiety into a

target molecule.
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Key synthetic applications of 1-bromo-3-ethylpentane.

Formation of Grighard Reagent

One of the most important applications of 1-bromo-3-ethylpentane is the preparation of the

corresponding Grignard reagent, 3-ethylpentyl magnesium bromide. This organometallic

compound is a powerful carbon nucleophile and a strong base, enabling the formation of new

carbon-carbon bonds.

e Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 eq).
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« Initiation: A small crystal of iodine is added to activate the magnesium surface. A small
portion of a solution of 1-bromo-3-ethylpentane (1.0 eq) in anhydrous diethyl ether is
added. The reaction is initiated by gentle warming, and the disappearance of the iodine color
indicates the start of the reaction.

o Addition: The remaining solution of 1-bromo-3-ethylpentane is added dropwise at a rate
that maintains a gentle reflux.

o Completion: After the addition is complete, the mixture is refluxed for an additional 30-60
minutes to ensure complete consumption of the magnesium. The resulting greyish solution of
3-ethylpentyl magnesium bromide is ready for use in subsequent reactions.

Applications in Drug Development

While specific examples of the use of 1-bromo-3-ethylpentane in the synthesis of marketed
drugs are not readily found in the literature, branched alkyl halides of this nature are valuable
intermediates in medicinal chemistry. They can be used to introduce lipophilic side chains that
can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such
as its binding affinity, metabolic stability, and cell permeability.

Safety and Handling

1-Bromo-3-ethylpentane is a flammable liquid and vapor.[3] It is also classified as causing
skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it should
be handled in a well-ventilated fume hood with appropriate personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and
open flames.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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